Cas no 1600938-10-0 (4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane)

4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane Chemical and Physical Properties
Names and Identifiers
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- 4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane
- 1600938-10-0
- 4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane
- EN300-1132518
-
- Inchi: 1S/C11H21BrO3/c1-10(2)14-7-8-15-11(9-12)3-5-13-6-4-11/h10H,3-9H2,1-2H3
- InChI Key: PBWHXRDDEPPAQS-UHFFFAOYSA-N
- SMILES: BrCC1(CCOCC1)OCCOC(C)C
Computed Properties
- Exact Mass: 280.06741g/mol
- Monoisotopic Mass: 280.06741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 27.7Ų
4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132518-10g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1132518-0.5g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1132518-5.0g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 5g |
$3562.0 | 2023-06-09 | ||
Enamine | EN300-1132518-5g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1132518-2.5g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1132518-1.0g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 1g |
$1229.0 | 2023-06-09 | ||
Enamine | EN300-1132518-0.25g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1132518-0.05g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1132518-10.0g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 10g |
$5283.0 | 2023-06-09 | ||
Enamine | EN300-1132518-0.1g |
4-(bromomethyl)-4-[2-(propan-2-yloxy)ethoxy]oxane |
1600938-10-0 | 95% | 0.1g |
$741.0 | 2023-10-26 |
4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane Related Literature
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1. Book reviews
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane
Professional Introduction to Compound with CAS No 1600938-10-0 and Product Name: 4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane
The compound in question, identified by the CAS No 1600938-10-0, is a specialized organic molecule with a unique chemical structure that has garnered significant attention in the field of pharmaceutical research. The product name, 4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane, provides a detailed insight into its molecular composition, highlighting key functional groups that make it a valuable intermediate in synthetic chemistry. This introduction aims to explore the compound's properties, potential applications, and its relevance in contemporary scientific research.
At the core of understanding this compound lies its molecular architecture. The presence of a bromomethyl group and an ethoxyoxane backbone suggests a high degree of reactivity, making it a versatile building block for more complex molecules. The propan-2-yloxy substituent further enhances its utility by introducing an alkoxy group that can participate in various chemical transformations. Such structural features are particularly appealing in drug discovery pipelines, where intermediates with multiple reactive sites are often sought after.
In recent years, there has been a surge in interest regarding oxane-based compounds due to their stability and ability to form stable intermediates. The ethoxyoxane moiety in this compound contributes to its robustness, allowing it to withstand harsh reaction conditions while maintaining its integrity. This characteristic is crucial in pharmaceutical synthesis, where high yields and minimal degradation are paramount. Moreover, the bromomethyl group serves as a powerful nucleophilic center, enabling further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, which are widely used in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The combination of a bromomethyl group and an alkoxyoxane structure makes it an ideal candidate for constructing complex scaffolds found in natural products or designed drug candidates. For instance, researchers have explored similar motifs in the development of kinase inhibitors, where the ability to introduce diverse substituents at multiple positions is highly beneficial. The propan-2-yloxy group can be easily modified or removed, providing flexibility in designing molecules with specific pharmacological profiles.
Recent advancements in computational chemistry have also highlighted the importance of such intermediates in virtual screening campaigns. By leveraging molecular modeling techniques, scientists can predict how this compound might interact with biological targets, thereby accelerating the drug discovery process. The structural features described above are often predictive of favorable binding properties, making it a promising candidate for further exploration. In fact, several academic groups have reported using analogous compounds to develop novel therapeutic agents targeting various diseases.
The synthetic utility of 4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane extends beyond pharmaceutical applications. It has also been explored as a precursor in materials science, particularly in the synthesis of polymers and specialty chemicals. The oxane ring's stability and the reactivity of the bromomethyl group make it an excellent candidate for creating cross-linked networks or functionalized polymers with tailored properties. Such materials could find applications in coatings, adhesives, or even as components in advanced electronic devices.
In conclusion, the compound with CAS No 1600938-10-0 and the product name 4-(bromomethyl)-4-2-(propan-2-yloxy)ethoxyoxane represents a fascinating example of how structural design can lead to versatile chemical entities with broad utility. Its unique combination of reactive sites and stability makes it an invaluable tool for synthetic chemists working in pharmaceuticals and materials science. As research continues to uncover new applications for oxane-based compounds, this molecule is poised to play a significant role in future scientific endeavors.
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